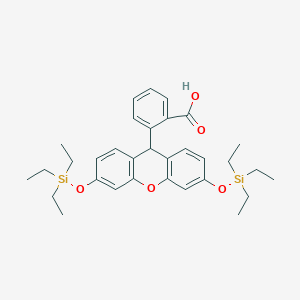
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is a complex organic compound that features a xanthene core substituted with triethylsilyl groups and a benzoic acid moiety
Vorbereitungsmethoden
The synthesis of 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting with the preparation of the xanthene core. The triethylsilyl groups are introduced through silylation reactions, which are often carried out using reagents such as triethylsilyl chloride in the presence of a base like pyridine.
Analyse Chemischer Reaktionen
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Morphinan, 7,8-didehydro-4,5-epoxy-17-methyl-3,6-bis((trimethylsilyl)oxy)-: This compound shares the triethylsilyl groups but has a different core structure.
Cyclononasiloxane, octadecamethyl-: Another compound with multiple silyl groups, but with a different backbone.
Benzoic acid, 2,5-bis(trimethylsiloxy): Similar in having silyl-substituted benzoic acid, but with different silyl groups and substitution pattern.
These comparisons highlight the unique combination of the xanthene core and triethylsilyl groups in 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C32H42O5Si2 |
|---|---|
Molekulargewicht |
562.8 g/mol |
IUPAC-Name |
2-[3,6-bis(triethylsilyloxy)-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C32H42O5Si2/c1-7-38(8-2,9-3)36-23-17-19-27-29(21-23)35-30-22-24(37-39(10-4,11-5)12-6)18-20-28(30)31(27)25-15-13-14-16-26(25)32(33)34/h13-22,31H,7-12H2,1-6H3,(H,33,34) |
InChI-Schlüssel |
CREKXOLASLKQKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)O[Si](CC)(CC)CC)C4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


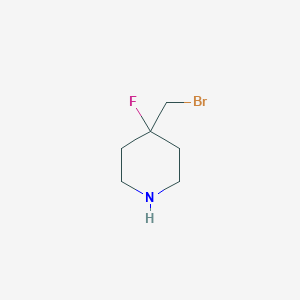

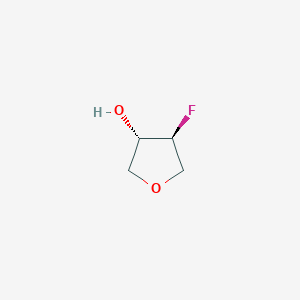
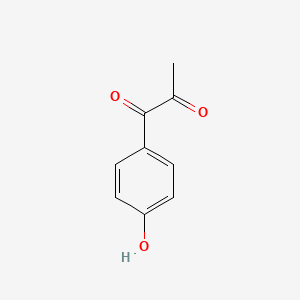
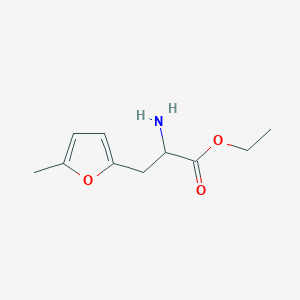

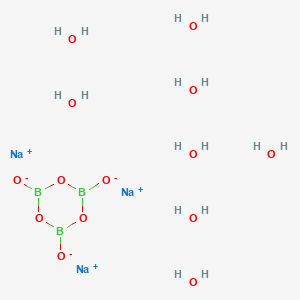
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
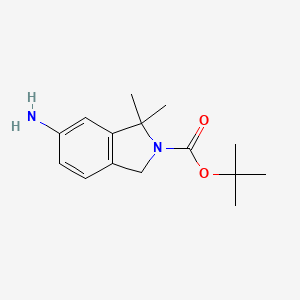
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)

![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
